molecular formula C11H19NO4 B3193409 1-Boc-piperidine-3-carboxylic acid CAS No. 71381-75-4

1-Boc-piperidine-3-carboxylic acid

Cat. No.: B3193409
CAS No.: 71381-75-4
M. Wt: 229.27 g/mol
InChI Key: NXILIHONWRXHFA-UHFFFAOYSA-N
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Description

1-Boc-piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid group at the third position of the piperidine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-piperidine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the protection of piperidine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) as the protecting reagent in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of piperidine-3-carboxylic acid, followed by the protection of the amine group with the Boc group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Boc-piperidine-3-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Boc-piperidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can later be deprotected under acidic conditions to reveal the free amine group, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-piperidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functionality. This combination allows for selective protection and deprotection strategies in organic synthesis, making it a valuable intermediate in the preparation of complex molecules .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXILIHONWRXHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991708
Record name 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71381-75-4, 84358-12-3
Record name 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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